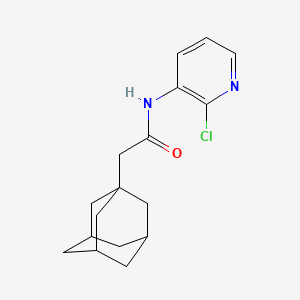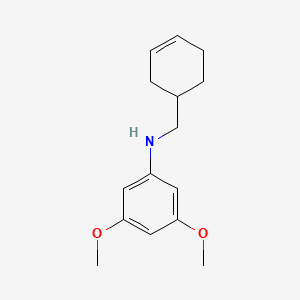
2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide, also known as ACPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. ACPA belongs to the class of compounds known as cannabinoid receptor agonists, which interact with the endocannabinoid system in the body.
Wirkmechanismus
2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide interacts with the endocannabinoid system in the body, specifically with the CB1 and CB2 receptors. 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide is a selective CB1 receptor agonist, which means that it binds to and activates the CB1 receptor. This activation leads to a decrease in the release of neurotransmitters such as glutamate and substance P, which are involved in pain signaling. Additionally, 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide has been shown to activate the CB2 receptor, which is involved in immune system regulation.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation, as well as to protect against neuronal damage. 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide has been shown to decrease the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to increase the release of anti-inflammatory cytokines, such as IL-10. Additionally, 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promote neuronal survival and growth.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide has several advantages for lab experiments. It has a high potency and selectivity for the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. Additionally, 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide has a long half-life, which allows for sustained activation of the CB1 receptor. However, 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide has been shown to have some off-target effects, which can complicate interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide. One area of research is the development of more potent and selective CB1 receptor agonists. Another area of research is the investigation of the potential of 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide as an anti-cancer agent. Additionally, further research is needed to elucidate the mechanisms of action of 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide and to understand its effects on different cell types and in different disease models.
Synthesemethoden
The synthesis of 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide involves a series of chemical reactions, starting with the reaction of adamantane with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with 2-chloro-3-pyridinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide. This synthesis method has been optimized to yield high purity and high yield of 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and neuroprotective properties. 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide has been shown to be effective in the treatment of neuropathic pain, inflammatory bowel disease, and multiple sclerosis. Additionally, 2-(1-adamantyl)-N-(2-chloro-3-pyridinyl)acetamide has been shown to have potential as an anti-cancer agent, as it induces cell death in cancer cells.
Eigenschaften
IUPAC Name |
2-(1-adamantyl)-N-(2-chloropyridin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O/c18-16-14(2-1-3-19-16)20-15(21)10-17-7-11-4-12(8-17)6-13(5-11)9-17/h1-3,11-13H,4-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDUKGAURGEDTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=C(N=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{[3-(5-fluoro-2-methoxybenzoyl)-1-piperidinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6055039.png)
amine dihydrochloride](/img/structure/B6055041.png)
![2-[(4-isopropyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6055046.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-2-methoxybenzyl)-N-methyl-3-piperidinamine](/img/structure/B6055048.png)
![1-(1-{[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)-2-propanol](/img/structure/B6055068.png)
![propyl 4-({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B6055074.png)
![5-benzylidene-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6055081.png)
![N-{1-[1-(3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B6055089.png)
![N-(1-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxy-2-phenylacetamide](/img/structure/B6055092.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B6055111.png)
![N-2-biphenylyl-2-[4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]acetamide](/img/structure/B6055122.png)
![(2-ethoxy-5-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)methanol](/img/structure/B6055126.png)
![4-(1-methyl-1H-pyrazol-4-yl)-N-[2-(3-phenylpiperidin-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B6055132.png)
